molecular formula C16H12N4OS B2903640 2-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 1206985-55-8

2-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine

Cat. No. B2903640
CAS RN: 1206985-55-8
M. Wt: 308.36
InChI Key: FCSIJILYWMIRHA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of compounds that have a fused bicyclic structure consisting of an imidazole ring and a pyridine ring . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . The furan and pyridazine components in the compound are also common structures in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various methods. One common method involves the condensation of substituted 2-aminopyridines with α-halo ketones, followed by the introduction of a carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine . Another method involves a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a fused bicyclic structure with an imidazole ring and a pyridine ring . The furan component is a five-membered ring with four carbon atoms and one oxygen atom . The pyridazine component is a six-membered ring with four carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For example, they can be synthesized through the condensation of substituted 2-aminopyridines with α-halo ketones . They can also be synthesized through a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .

Mechanism of Action

Target of Action

They can act as antibacterial, antifungal, antiviral, and anti-inflammatory agents . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .

Mode of Action

Similar compounds, such as zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, work by blocking γ-aminobutyric acid (gaba) receptors . This suggests that 2-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine might interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Given the broad spectrum of biological activity associated with substituted imidazo[1,2-a]pyridines , it’s plausible that multiple pathways could be affected, leading to downstream effects such as the inhibition of bacterial growth or the reduction of inflammation.

Result of Action

Based on the known effects of similar compounds, it could potentially lead to changes in cellular function, such as the inhibition of certain enzymes or the blocking of receptor sites .

Future Directions

The development of new methods for the synthesis of imidazo[1,2-a]pyridines which allow obtaining the target products in one synthetic stage with high yields is an urgent task . Furthermore, due to their wide range of applications in medicinal chemistry, more research is needed to explore their potential uses .

properties

IUPAC Name

2-[[6-(furan-2-yl)pyridazin-3-yl]sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c1-2-8-20-10-12(17-15(20)5-1)11-22-16-7-6-13(18-19-16)14-4-3-9-21-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSIJILYWMIRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CSC3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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